2-Amino-2-(5-bromo-2-hydroxyphenyl)acetic acid
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Overview
Description
2-Amino-2-(5-bromo-2-hydroxyphenyl)acetic acid hydrochloride is an organic compound that features a brominated phenol group and an amino acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(5-bromo-2-hydroxyphenyl)acetic acid hydrochloride typically involves the bromination of 2-hydroxyacetophenone followed by amination and subsequent acidification to form the hydrochloride salt. The general steps are as follows:
Acidification: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(5-bromo-2-hydroxyphenyl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydroxyphenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium azide or thiourea can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: 2-Amino-2-(2-hydroxyphenyl)acetic acid hydrochloride.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-2-(5-bromo-2-hydroxyphenyl)acetic acid hydrochloride has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used to study the effects of brominated phenols on biological systems, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-amino-2-(5-bromo-2-hydroxyphenyl)acetic acid hydrochloride involves its interaction with biological targets, such as enzymes or receptors. The brominated phenol group can participate in hydrogen bonding and hydrophobic interactions, while the amino acid moiety can engage in ionic interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromopyridine: A brominated aromatic amine used in organic synthesis.
5-Bromo-2-hydroxyacetophenone: A brominated phenol used as a ligand in coordination chemistry.
Uniqueness
2-Amino-2-(5-bromo-2-hydroxyphenyl)acetic acid hydrochloride is unique due to its combination of a brominated phenol and an amino acid moiety. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C8H8BrNO3 |
---|---|
Molecular Weight |
246.06 g/mol |
IUPAC Name |
2-amino-2-(5-bromo-2-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H8BrNO3/c9-4-1-2-6(11)5(3-4)7(10)8(12)13/h1-3,7,11H,10H2,(H,12,13) |
InChI Key |
OPOLGUBWDNLGTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(C(=O)O)N)O |
Origin of Product |
United States |
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